molecular formula C16H16N2O2 B5730246 N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide

N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide

Cat. No. B5730246
M. Wt: 268.31 g/mol
InChI Key: KSMQSABYZMSTDB-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that is involved in the regulation of protein degradation, cell motility, and immune responses. ACY-1215 has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with N-(2-carbamoylphenyl)-3,4-dimethylbenzamide, have been reported to exhibit significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Properties

The indole nucleus, found in compounds related to N-(2-carbamoylphenyl)-3,4-dimethylbenzamide, is known for its anti-inflammatory effects. This activity is crucial in the treatment of chronic inflammatory diseases and could lead to the development of novel anti-inflammatory agents .

Anticancer Potential

N-(2-carbamoylphenyl)-3,4-dimethylbenzamide derivatives have shown promise in anticancer research. Their ability to interfere with cancer cell proliferation suggests potential applications in cancer therapy, particularly in targeting specific cancer cell lines .

Antimicrobial Efficacy

Similar compounds to N-(2-carbamoylphenyl)-3,4-dimethylbenzamide have demonstrated antimicrobial activity against a range of bacterial and fungal species. This property is valuable in the search for new antibiotics to combat resistant strains of microbes .

Antidiabetic Activity

Research on indole derivatives has indicated potential applications in managing diabetes. These compounds can modulate blood glucose levels, offering a pathway for the development of new antidiabetic medications .

Neuroprotective Effects

The structural framework of N-(2-carbamoylphenyl)-3,4-dimethylbenzamide is conducive to neuroprotective activities. This includes the potential to protect neuronal cells from damage, which is significant in the treatment of neurodegenerative diseases .

properties

IUPAC Name

N-(2-carbamoylphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-7-8-12(9-11(10)2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMQSABYZMSTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-3,4-dimethylbenzamide

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